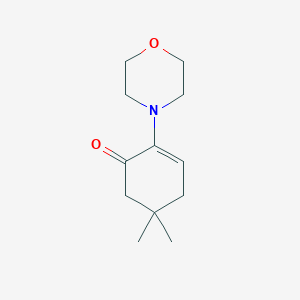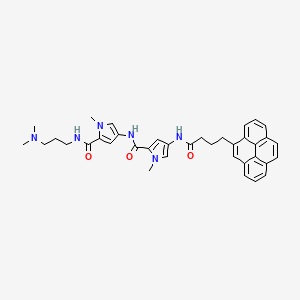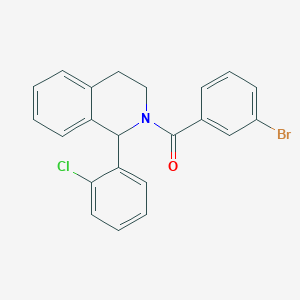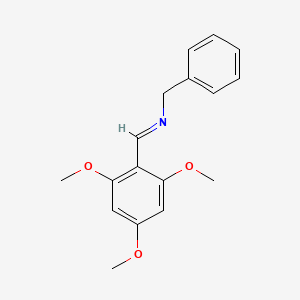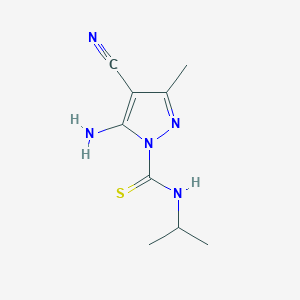![molecular formula C17H18O2 B15162655 1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 143109-82-4](/img/structure/B15162655.png)
1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with a hydroxypropyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using propylene oxide and a Lewis acid catalyst.
Attachment of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of 1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one.
Reduction: Formation of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one: Similar structure but with a carboxylic acid group instead of a hydroxypropyl group.
Uniqueness: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143109-82-4 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
1-[4-[4-(3-hydroxypropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-13(19)15-8-10-17(11-9-15)16-6-4-14(5-7-16)3-2-12-18/h4-11,18H,2-3,12H2,1H3 |
Clé InChI |
NQHKRTXDDLZBCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


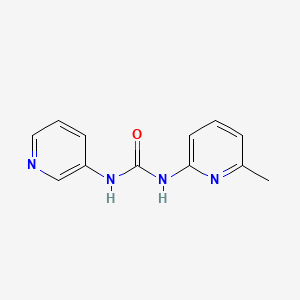
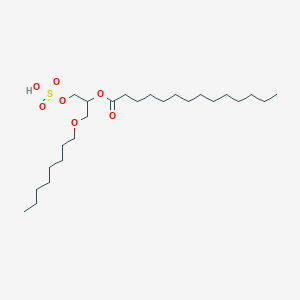

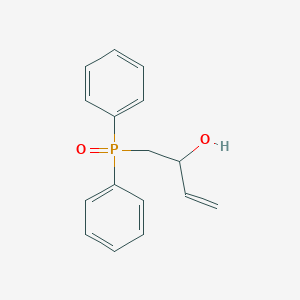
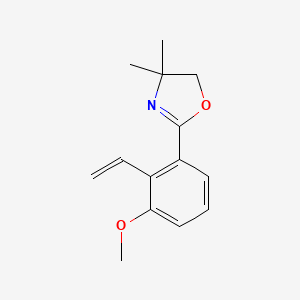
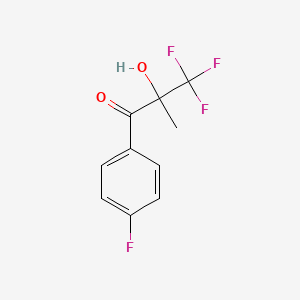
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)

